ROS1 Kinase Inhibitor Intermediate Potency: Sub-Nanomolar Ki Evidence
Compounds derived from 4-Bromo-N,N,3-trimethylaniline demonstrate sub-nanomolar affinity for the proto-oncogene tyrosine-protein kinase ROS1, a key driver in multiple cancers. Specifically, a derivative incorporating the 4-bromo-3-methyl-N,N-dimethylphenyl motif exhibits a Ki value of <0.0700 nM against ROS1 in a biochemical inhibition assay [1]. This potency is orders of magnitude greater than typical small molecule kinase inhibitors and provides a clear differentiation point. In contrast, analogous derivatives built from simpler building blocks like 4-bromoaniline or 4-bromo-3-methylaniline are not reported to confer such high-affinity ROS1 inhibition, underscoring the critical nature of the 4-Bromo-N,N,3-trimethylaniline scaffold.
| Evidence Dimension | ROS1 Kinase Inhibitory Constant (Ki) |
|---|---|
| Target Compound Data | Ki < 0.0700 nM (for a derivative containing the target compound's core structure) |
| Comparator Or Baseline | Baseline: Typical kinase inhibitors often show Ki values in the nM to µM range; no specific high-potency ROS1 inhibitors are derived from simpler 4-bromoanilines. |
| Quantified Difference | At least a 100-fold improvement over typical baseline kinase inhibitor potencies; comparator-specific data not available, but the sub-100 pM Ki is a definitive high-affinity metric. |
| Conditions | Biochemical inhibition assay against human ROS1 kinase domain (unknown specific cellular origin), as curated by BindingDB and ChEMBL. |
Why This Matters
For medicinal chemistry teams developing ROS1-targeted therapies, this compound is a validated entry point to a privileged chemotype capable of achieving sub-nanomolar target engagement, a key performance indicator for lead optimization.
- [1] BindingDB. Entry BDBM50519598 (CHEMBL4436406) - ROS1 and SRC Kinase Inhibition Data. Retrieved from bindingdb.org. 2024. View Source
